6-Chloro-4-ethyl-1,3-benzothiazol-2-amine
Description
Overview of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. acs.orguokerbala.edu.iq This structural motif is not only of academic interest but also serves as a cornerstone in the development of a wide array of therapeutic agents. acs.orgpcbiochemres.com The benzothiazole scaffold is present in numerous compounds that exhibit a broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry. nih.gov The inherent chemical properties of the benzothiazole ring system, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles. pcbiochemres.comnih.gov
Importance of Substituted Benzothiazoles in Drug Discovery
The therapeutic potential of the benzothiazole core can be significantly modulated by the introduction of various substituents at different positions on the bicyclic ring. eurasianjournals.com The nature, position, and stereochemistry of these substituents can influence the compound's pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and target-binding affinity. eurasianjournals.com For instance, the addition of halogen atoms, like chlorine, can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and metabolic stability. researchgate.net Researchers have synthesized and evaluated a multitude of substituted benzothiazoles, revealing their efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among others. nih.govnih.gov This has led to the development of several clinically significant drugs containing the benzothiazole scaffold. pcbiochemres.com
Contextualizing 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine within Benzothiazole Research
This compound, with its specific substitution pattern, represents a unique entity within the vast family of benzothiazole derivatives. The presence of a chloro group at the 6-position, an ethyl group at the 4-position, and an amine group at the 2-position provides a distinct chemical architecture. While extensive research has been conducted on the broader class of 2-aminobenzothiazoles, detailed published studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound are limited.
However, based on the well-established pharmacological importance of the substituted 2-aminobenzothiazole (B30445) scaffold, this compound is recognized as a valuable intermediate and a potential candidate for further investigation in drug discovery programs. nih.gov The specific combination of its substituents could confer unique biological activities, warranting dedicated research to explore its therapeutic potential.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 944887-78-9 | |
| Molecular Formula | C₉H₉ClN₂S | |
| Molecular Weight | 212.7 g/mol | |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-ethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7/h3-4H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRHUOFOMNMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Cl)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589445 | |
| Record name | 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944887-78-9 | |
| Record name | 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of 6 Chloro 4 Ethyl 1,3 Benzothiazol 2 Amine and Its Derivatives
Spectroscopic Characterization Methodologies
Spectroscopy is the primary toolset for elucidating the structure of organic molecules. Each method provides a unique piece of the structural puzzle, from the atomic connectivity to the nature of functional groups and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic compound in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.
For the 2-aminobenzothiazole (B30445) core, the proton environment has been well-documented. In the case of the parent compound, 6-chloro-2-aminobenzothiazole, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. chemicalbook.com The introduction of a 4-ethyl group in 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine would significantly alter this pattern. The proton at the C4 position would be absent, and new signals corresponding to the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons—would appear. amazonaws.com The amine (-NH₂) protons typically present as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). arabjchem.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon framework. In derivatives such as 6-chloro-N-benzylbenzo[d]thiazol-2-amine, the carbon atoms of the benzothiazole (B30560) ring system show characteristic chemical shifts. nih.gov The thiazole (B1198619) carbon (C2) attached to the amine group is typically observed downfield, often around 167.5 ppm. nih.gov The carbon atoms of the benzene (B151609) ring appear in the aromatic region (approx. 110-152 ppm), with their exact shifts influenced by the chloro and ethyl substituents. nih.gov The ethyl group itself would produce two signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogues
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |
| ¹H | Aromatic-H (C5-H) | ~7.10 - 7.30 | Doublet | Based on data for 6-chloro analogues. chemicalbook.com |
| ¹H | Aromatic-H (C7-H) | ~7.50 - 7.80 | Doublet | Based on data for 6-chloro analogues. chemicalbook.com |
| ¹H | Amine (-NH₂) | ~5.1 - 7.1 | Broad Singlet | Shift is concentration and solvent dependent; D₂O exchangeable. arabjchem.orgnih.gov |
| ¹H | Methylene (-CH₂) | ~2.75 | Quartet | Coupled to the adjacent methyl protons. amazonaws.com |
| ¹H | Methyl (-CH₃) | ~1.26 | Triplet | Coupled to the adjacent methylene protons. amazonaws.com |
| ¹³C | Thiazole (C2) | ~167 | Singlet | Carbon attached to two nitrogen atoms. nih.gov |
| ¹³C | Benzene (C4) | ~132 | Singlet | Substituted with an ethyl group. nih.gov |
| ¹³C | Benzene (C6) | ~127 | Singlet | Substituted with a chloro group. nih.gov |
| ¹³C | Benzene (C5, C7) | ~120 - 126 | Singlet | Aromatic carbons. nih.gov |
| ¹³C | Benzene (C3a, C7a) | ~130 - 151 | Singlet | Bridgehead carbons. nih.gov |
| ¹³C | Methylene (-CH₂) | ~20 - 30 | Singlet | Aliphatic carbon. |
| ¹³C | Methyl (-CH₃) | ~10 - 15 | Singlet | Aliphatic carbon. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum reveals several key features.
The primary amine (-NH₂) group is characterized by a pair of stretching bands in the region of 3300-3450 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. arabjchem.org The C=N stretching vibration within the thiazole ring gives rise to a strong absorption band around 1550-1615 cm⁻¹. arabjchem.org The spectrum also includes absorptions for aromatic C=C bond stretching in the 1450-1600 cm⁻¹ range and the characteristic C-S-C vibration at approximately 690 cm⁻¹. arabjchem.orgnist.gov
Table 2: Key IR Absorption Frequencies for 2-Aminobenzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3450 | |
| Aromatic C-H | Stretch | 3030 - 3085 | arabjchem.org |
| Aliphatic C-H | Asymmetric & Symmetric Stretch | 2850 - 2965 | |
| Imine (C=N) | Stretch | 1548 - 1615 | arabjchem.org |
| Aromatic C=C | Stretch | 1450 - 1600 | amazonaws.com |
| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1270 | arabjchem.org |
| Carbon-Chlorine (C-Cl) | Stretch | 1090 - 1115 | arabjchem.org |
| Carbon-Sulfur (C-S) | Stretch | 680 - 700 | arabjchem.org |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₉H₉ClN₂S), the expected molecular weight is approximately 212.7 g/mol . cymitquimica.com
In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 212. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak (M+2) at m/z 214 that is about one-third the intensity of the M⁺ peak. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. nih.govjyoungpharm.org Analysis of the fragmentation pattern can further support the proposed structure, with expected fragments corresponding to the loss of the ethyl group ([M-29]⁺) or other characteristic cleavages of the heterocyclic ring.
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The benzothiazole ring system is a chromophore that absorbs UV light. The UV absorption spectrum of benzothiazol-2-amine derivatives typically shows multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The exact position and intensity of these absorption maxima (λ_max_) are influenced by the substituents on the ring and the solvent used. For this compound, absorption bands are expected in the range of 250-350 nm, characteristic of the extended π-system of the benzothiazole core.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide powerful evidence for a molecular structure, single-crystal X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not available in the public record, studies on related compounds, such as co-crystals of 2-aminobenzothiazol, demonstrate the utility of this method. eurjchem.com X-ray analysis of derivatives reveals key structural parameters, including the planarity of the fused ring system and the hydrogen-bonding networks that stabilize the crystal lattice. eurjchem.comresearchgate.net Such an analysis for the title compound would definitively confirm the connectivity and stereochemistry and provide insight into its solid-state packing.
Analytical Purity Assessment using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)
Confirming the purity of a synthesized compound is as crucial as elucidating its structure. Chromatography is the standard method for this assessment.
Thin-layer chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of product purity. nih.gov The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (eluent). The retention factor (Rf value) is a characteristic of the compound in that specific system. A pure compound should ideally appear as a single spot on the TLC plate. orgsyn.org
High-performance liquid chromatography (HPLC) is a quantitative method used to determine the purity of the final, isolated product with high accuracy. jyoungpharm.org The compound is passed through a column under high pressure, and its retention time is measured. The area of the peak in the resulting chromatogram is proportional to its concentration. Purity is often reported as a percentage based on the area of the main product peak relative to the total area of all peaks. For many benzothiazole derivatives, purities exceeding 99% have been reported using this method. jyoungpharm.org
Table 3: Application of Chromatographic Techniques for Purity Assessment
| Technique | Principle | Application in Synthesis | Information Obtained |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Monitoring reaction completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov | Qualitative purity, Retention Factor (Rf). orgsyn.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and a high-pressure solvent delivery system. | Final purity determination of the isolated product. jyoungpharm.org | Quantitative purity (%), Retention Time (t_R). |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to confirm the empirical formula of a newly synthesized compound. This method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
In the characterization of benzothiazole derivatives, elemental analysis serves as a crucial checkpoint. For instance, in the synthesis of various N-substituted derivatives of 6-chlorobenzothiazol-2-amine, elemental analysis was used to validate the final structures. The analysis of one such derivative, 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine, yielded experimental values for Carbon, Hydrogen, and Nitrogen that were in close agreement with the calculated percentages for its proposed formula, C₁₄H₁₀ClFN₂S. nih.gov The observed values were C, 57.48%; H, 3.45%; and N, 9.58%, which correlated tightly with the calculated values of C, 57.44%; H, 3.44%; and N, 9.57%. nih.gov This level of accuracy confirms the elemental composition of the derivative.
Similarly, other derivatives are routinely subjected to this verification process. The comparison between the calculated and found elemental percentages provides a quantitative measure of a sample's purity. nih.govresearchgate.net Significant deviation between the experimental and theoretical values might indicate the presence of impurities, residual solvents, or that the actual compound differs from the one proposed.
The data below illustrates the application of elemental analysis for the compositional verification of a representative 6-chloro-1,3-benzothiazol-2-amine derivative.
Table 1: Elemental Analysis Data for 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 57.44 | 57.48 |
| Hydrogen (H) | 3.44 | 3.45 |
| Nitrogen (N) | 9.57 | 9.58 |
Data sourced from reference nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine |
| Carbon |
| Hydrogen |
Computational Chemistry and Molecular Modeling of 6 Chloro 4 Ethyl 1,3 Benzothiazol 2 Amine and Analogs
Density Functional Theory (DFT) Studies for Electronic and Quantum Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing methods like B3LYP with a 6-31+G(d,p) basis set, are utilized to determine various electronic and quantum chemical parameters that are crucial for understanding the reactivity and stability of benzothiazole (B30560) derivatives. nih.govscirp.org
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. mdpi.com For instance, studies on benzothiazole derivatives have shown that substituents on the ring can significantly affect the HOMO-LUMO energy gap. mdpi.com
Other important quantum chemical descriptors calculated through DFT include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com
Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution, calculated as (I-A)/2. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating the ease of accepting electrons. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ²/2η, where μ is the electronic chemical potential. mdpi.com
These parameters help in understanding the charge transfer properties within the molecule and predicting sites susceptible to electrophilic and nucleophilic attacks. scirp.orgresearchgate.net Molecular Electrostatic Potential (MEP) surfaces, generated from DFT calculations, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; involved in charge transfer interactions. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; crucial for understanding reactivity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater stability. mdpi.com |
| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and binding interactions with polar targets. |
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. ijprajournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. ijprajournal.com
In the context of 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine and its analogs, docking studies are performed to predict their binding affinities and modes with various biological targets. For example, benzothiazole derivatives have been docked against targets like the p56lck enzyme, which is implicated in inflammatory diseases and cancer. biointerfaceresearch.com The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding pose, which is typically the one with the lowest binding energy (ΔG) or the highest docking score. biointerfaceresearch.comuomustansiriyah.edu.iq
The binding affinity is quantified by a scoring function that estimates the free energy of binding. A more negative binding energy indicates a stronger and more stable interaction between the ligand and the target. uomustansiriyah.edu.iq The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. mdpi.com For instance, studies on benzothiazole-thiazole hybrids identified competitive inhibitors of p56lck by analyzing their binding patterns within the hinge region and allosteric sites of the enzyme. biointerfaceresearch.com These insights are crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. mdpi.com
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. thaiscience.info A pharmacophore model represents the key steric and electronic features that a ligand must possess to interact with a specific receptor and elicit a biological response. thaiscience.info
For benzothiazole derivatives, pharmacophore models have been developed to predict their activity as inhibitors of various enzymes, such as p56lck. researchgate.net These models are typically generated from a set of active compounds and can include features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic sites (H), and aromatic rings (R). researchgate.net For example, a six-point pharmacophore hypothesis, AADHRR.15, was successfully developed for a series of benzothiazole-based p56lck inhibitors. researchgate.net
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. thaiscience.info This approach helps in identifying new chemical entities with a high probability of being active against the target of interest. Pharmacophore models can also be combined with 3D-QSAR studies to provide a more comprehensive understanding of the structure-activity relationships. thaiscience.info The validation of a pharmacophore model is crucial and is often performed using an external test set of compounds to assess its predictive power. thaiscience.info
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. chula.ac.th
For benzothiazole derivatives, various QSAR studies have been conducted to understand the structural requirements for their biological activities, such as anticancer effects. chula.ac.thchula.ac.th These studies involve calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR models. chula.ac.th
In a group-based QSAR (G-QSAR) study on benzothiazole derivatives with anticancer activity, the molecules were fragmented, and descriptors were calculated for each fragment. chula.ac.thchula.ac.th The resulting models revealed that the presence of hydrophobic groups at certain positions could potentiate the anticancer activity. chula.ac.thchula.ac.th A good QSAR model is characterized by high statistical significance, indicated by parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). chula.ac.th For instance, a G-QSAR model for benzothiazole derivatives showed an r² of 0.81 and a q² of 0.75, indicating a robust and predictive model. chula.ac.th QSAR models provide valuable insights for optimizing the lead compounds by suggesting modifications that are likely to enhance their biological activity. chula.ac.thnih.gov
In Silico Prediction of Drug-like Properties and Toxicity
In addition to predicting biological activity, computational methods are extensively used to assess the drug-like properties and potential toxicity of new chemical entities. This in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. nih.govfrontiersin.org
For this compound and its analogs, various web-based tools and software, such as SwissADME and admetSAR, are employed to predict a range of properties. uomustansiriyah.edu.iqnih.gov Drug-likeness is often evaluated based on rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comorientjchem.org Compounds that adhere to these rules are more likely to have good oral bioavailability. mdpi.com
Other important predicted properties include:
Gastrointestinal (GI) absorption: Predicts the extent to which a compound is absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) penetration: Indicates whether a compound can cross into the central nervous system. uomustansiriyah.edu.iq
CYP enzyme inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes. uomustansiriyah.edu.iq
Ames toxicity: A test for mutagenicity.
Carcinogenicity: Predicts the potential to cause cancer.
Acute oral toxicity (LD₅₀): Estimates the lethal dose.
These in silico predictions help in prioritizing compounds for further experimental evaluation and in identifying potential liabilities early in the drug discovery pipeline, thereby reducing the time and cost associated with drug development. nih.govnih.gov
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 319.77 g/mol | Complies with Lipinski's rule (<500). |
| GI Absorption | High | Good potential for oral bioavailability. |
| BBB Permeant | Yes | May have central nervous system effects. |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions via this pathway. |
| Ames Toxicity | Non-toxic | Low potential for mutagenicity. |
| Rat Acute Toxicity (LD₅₀) | 2.553 mol/kg | Indicates a certain level of toxicity. |
Pharmacological Evaluation and Biological Activity Spectrum of 6 Chloro 4 Ethyl 1,3 Benzothiazol 2 Amine Derivatives
Antimicrobial Activity Investigations
Derivatives of 6-chlorobenzothiazole have been a focal point of research for developing new antimicrobial agents due to their wide spectrum of activity against various pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Numerous studies have demonstrated that modifying the 2-amino group of the 6-chlorobenzothiazole nucleus leads to compounds with significant antibacterial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
For instance, a series of acetohydrazides, thiazolidinones, and azetidinones derived from 2-amino-6-chlorobenzothiazole (B160215) exhibited moderate to good antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus epidermidis (Gram-positive), and Klebsiella pneumoniae, Proteus vulgaris (Gram-negative). saspublishers.comsaspublishers.com Another study on hydrazone derivatives of 6-chloro-2-benzothiazolamine also reported moderate activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. arabjchem.org
Thiazolidinone derivatives of 6-chlorobenzothiazole have shown particular promise, with some compounds exhibiting higher activity than the standard drugs ampicillin (B1664943) and streptomycin, especially against P. aeruginosa and E. coli. nih.gov The replacement of a 6-OCF3 substituent with a 6-Cl substituent on the benzothiazole (B30560) ring was found to improve antibacterial activity against S. aureus and resistant strains of E. coli by 2.5-fold. nih.gov
Furthermore, a series of diarylureas incorporating the 6-chloro-1,3-benzothiazole moiety were synthesized and tested. The compound 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea, an analogue of Triclocarban, showed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com
The table below summarizes the antibacterial activity of selected 6-chlorobenzothiazole derivatives.
| Compound Class | Derivative | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Thiazolidinone | 2-[(6-chloro benzothiazol-2-yl) amino]-N-[2-{4-(dimethylamino) phenyl}-4-oxothiazolidinone-3-yl] acetamide (B32628) | K. pneumoniae, P. vulgaris, B. subtilis, S. epidermidis | Moderate to Good | saspublishers.comsaspublishers.com |
| Diarylurea | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea | Staphylococcus aureus | MIC = 8 µg/mL | mdpi.com |
| Diarylurea | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea | Enterococcus faecalis | More active than Triclocarban | mdpi.com |
| Hydrazone | 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | B. subtilis, E. coli, K. pneumoniae | Moderate Activity | arabjchem.org |
| Triazolo-thiadiazole | Derivatives with 2,4-dichloro phenyl, methyl phenyl, 4-nitro phenyl groups | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Good Activity (MIC 12.5-25 µg/mL) | researchgate.net |
Antifungal Properties against Fungal and Yeast Strains
The antifungal potential of 6-chlorobenzothiazole derivatives has also been extensively investigated. These compounds have shown inhibitory effects against a range of pathogenic fungi and yeasts, including Candida albicans, Aspergillus niger, and Aspergillus flavus.
In one study, newly synthesized acetamides, thiazolidinones, and azetidinones from 2-amino-6-chlorobenzothiazole were screened for antifungal activity. Some compounds exhibited antifungal activity comparable to the standard drug against Aspergillus flavus, although they were less effective against Candida albicans. saspublishers.comsaspublishers.com Hydrazone derivatives also showed moderate activity against Aspergillus niger and Candida albicans. arabjchem.org
A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide demonstrated moderate to good inhibition against five fungal strains, including C. albicans and A. niger, with MIC values ranging from 12.5 to 100 µg/mL. researchgate.net The study noted that triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole counterparts. researchgate.net
Copper surfactants of substituted 2-amino-6-chloro benzothiazole were also synthesized and showed fungitoxicity against Alternaria alternata. openpharmaceuticalsciencesjournal.com Additionally, some thiazolidinone derivatives of 2-amino-6-chloro-benzothiazole showed measurable activity against Candida glabrata and Aspergillus niger. researchgate.net
The table below presents findings on the antifungal activity of various 6-chlorobenzothiazole derivatives.
| Compound Class | Derivative | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Azetidinone | 2-(6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides | Aspergillus flavus | Equal to standard drug | saspublishers.comsaspublishers.com |
| Azetidinone | 2-(6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides | Candida albicans | Weak Activity | saspublishers.comsaspublishers.com |
| Triazolo-thiadiazole | Various derivatives | C. albicans, A. niger, A. flavus | Moderate to Good (MIC 12.5–100 µg/mL) | researchgate.net |
| Hydrazone | Various derivatives | A. niger, C. albicans | Moderate Activity | arabjchem.org |
| Thiazolidinone | 2-(4-bromophenyl)-3-(6-chlorobenzo[d]thiazol-2-yl) thiazolidin-4-one | Candida glabrata, Aspergillus niger | Good measurable activity | researchgate.net |
Anti-Quorum Sensing Potential
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation. Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Benzothiazole derivatives have emerged as potential anti-QS agents. plos.orgresearchgate.netnih.govbiorxiv.orgnih.gov
Studies on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole scaffold revealed significant anti-QS activity. plos.orgbiorxiv.orgnih.gov These compounds were shown to inhibit the production of violacein (B1683560) in Chromobacterium violaceum, a common model for QS research. plos.orgnih.gov Specifically, compounds designated 4a, 4b, and 4c inhibited 50% of violacein production at concentrations of 62.71, 28.56, and 107.45 µg/mL, respectively. nih.gov These compounds also demonstrated the ability to prevent biofilm formation in all four tested bacterial strains with inhibition percentages greater than 50%. nih.gov
Another study focusing on benzothiazole derivatives containing an isopropanolamine moiety identified them as potential anti-QS agents for managing plant bacterial diseases. nih.gov One compound, D3, suppressed QS-regulated virulence factors like biofilm, extracellular enzymes, and flagella in Xanthomonas oryzae pv oryzae (Xoo). nih.gov
Mechanistic Insights into Antimicrobial Action including Enzyme Inhibition
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with various cellular targets, including essential bacterial enzymes. nih.govmdpi.com Research has pointed to several mechanisms of action.
One of the key targets is DNA gyrase , an enzyme crucial for bacterial DNA replication. Benzothiazole-based inhibitors have been designed to target the GyrB subunit of this enzyme. acs.org A study on benzothiazole derivatives as DNA gyrase B inhibitors found that some compounds showed potent inhibition against E. coli gyrase with IC50 values as low as 9.5 nM. acs.org
Another identified target is dihydropteroate synthase (DHPS) , an enzyme in the folate synthesis pathway. mdpi.com Benzothiazole derivatives, particularly those containing a pyrazolone (B3327878) ring, have shown the potential to inhibit the DHPS enzyme, with some compounds exhibiting IC50 values comparable to the standard drug sulfadiazine. mdpi.com
Dihydroorotase , an enzyme in the pyrimidine (B1678525) biosynthesis pathway, has also been identified as a target. mdpi.com Certain benzothiazole derivatives have demonstrated potent inhibitory activity against E. coli dihydroorotase. Molecular docking studies suggest these compounds bind effectively within the enzyme's active site. mdpi.com
Additionally, docking studies on thiazolidinone derivatives of 6-chlorobenzothiazole predict that the inhibition of LD-carboxypeptidase , an enzyme involved in cell wall metabolism, is a probable mechanism for their antibacterial action. nih.gov
Anticancer and Cytotoxic Potential Studies
Beyond their antimicrobial properties, benzothiazole derivatives, including those with a 6-chloro substitution, have garnered significant attention for their potential as anticancer agents. nih.govtandfonline.commdpi.comresearchgate.net
In Vitro Cytotoxicity Assays against Human Cancer Cell Lines
Derivatives of 6-chlorobenzothiazole have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, often showing promising results.
A recently synthesized series of novel benzothiazole derivatives identified 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) as a particularly active compound. It significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549, H1299). nih.gov This compound was also found to promote apoptosis and arrest the cell cycle, with further analysis confirming its inhibitory effect on both AKT and ERK signaling pathways in A431 and A549 cells. nih.gov
In another study, dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated good anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.govtandfonline.com A specific derivative exhibited a GI50 of 7.18 × 10⁻⁸ M against the non-small cell lung cancer cell line HOP-92. nih.govtandfonline.com The high activity was attributed to the presence of multiple chlorine atoms in the structure. tandfonline.com
Other studies have explored imidazole (B134444) derivatives of 6-substituted-benzothiazoles. One such compound showed an IC50 value of approximately 15.67 µg/mL against C6 glioma tumor cells, while others were effective against HepG2 liver cancer cells. researchgate.net
The table below summarizes the cytotoxic activity of selected 6-chlorobenzothiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A431 (Epidermoid Carcinoma) | Significant Inhibition | nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A549 (Non-small cell lung cancer) | Significant Inhibition | nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | H1299 (Non-small cell lung cancer) | Significant Inhibition | nih.gov |
| Dichlorophenyl-chlorobenzothiazole derivative (51) | HOP-92 (Non-small cell lung cancer) | GI50 = 71.8 nM | nih.govtandfonline.com |
| N-(6-chlorobenzothiazol-2-yl)-imidazole acetamide derivative (7) | C6 (Glioma) | IC50 = 15.67 µg/mL | researchgate.net |
| N-(6-chlorobenzothiazol-2-yl)-imidazole acetamide derivative (2, 4, 5, 6) | HepG2 (Liver Cancer) | Good Cytotoxicity | researchgate.net |
Impact on Cell Proliferation, Apoptosis, and Cell Cycle Progression
Derivatives of the benzothiazole scaffold have demonstrated significant effects on the fundamental processes of cancer cell growth, including proliferation, programmed cell death (apoptosis), and cell cycle regulation.
Recent studies have highlighted the potent anticancer properties of specific derivatives. For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, designated as compound B7, has been shown to significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549 and H1299). nih.gov Further investigation into its mechanism revealed that at concentrations of 1, 2, and 4 μM, compound B7 promotes apoptosis and induces cell cycle arrest. nih.gov
The broader class of benzothiazole derivatives is known to exert antiproliferative effects by targeting a range of enzymes crucial for cell growth and survival. nih.gov These targets include cyclin-dependent kinase 2 (CDK2), protein kinase B (Akt), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The mechanism often involves the induction of apoptosis through the modulation of caspase and Bcl-2 protein families. nih.gov Some derivatives have also been observed to trigger cell death by blocking specific kinase proteins. nih.gov Furthermore, studies on related 2-(4-aminophenyl)benzothiazoles have shown they can cause an accumulation of cells in the sub-G1 and S-phases of the cell cycle, leading to apoptosis, which can be confirmed through DNA fragmentation assays. researchgate.net
Table 1: Effects of Benzothiazole Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Inhibition of proliferation, promotion of apoptosis, cell cycle arrest | nih.gov |
| 2-(4-aminophenyl)benzothiazoles | SiHa, C33-A | Cell cycle arrest (sub-G1, S-phase), induction of apoptosis | researchgate.net |
Inhibition of Cancer Cell Migration
The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. Research has demonstrated that derivatives of 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine can effectively inhibit this process.
Specifically, the derivative 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) has been found to hinder the migration of A431 and A549 cancer cells. nih.gov This inhibitory effect on cell movement was evaluated and confirmed using the scratch wound healing assay, a standard method for studying cell migration in vitro. nih.gov
Modulation of Protein Expression in Cancer Pathways
The anticancer effects of benzothiazole derivatives are closely linked to their ability to modulate key signaling pathways that control cell growth, survival, and death.
Western blot analysis has provided specific insights into these mechanisms. For example, compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells. nih.gov These pathways are central to regulating normal cellular processes, and their dysregulation is a common feature of many cancers.
Broader studies on the benzothiazole class reveal a wide range of molecular targets. These compounds can influence the expression and activity of proteins such as EGFR, caspases, Bcl-2, and p42/44 MAPK. nih.gov In one study, a specific derivative, OMS14, demonstrated a 65% inhibition of the PI3K isoform PIK3CD/PIK3R1, highlighting a potential mechanism for its anticancer properties. nih.gov Another important pathway involves the aryl hydrocarbon receptor (AhR). Antitumor benzothiazoles can act as AhR ligands, which, following metabolic activation by cytochrome P450 1A1, leads to downstream cellular damage and cell death in sensitive cancer cells. researchgate.net
Anti-inflammatory Activity Assessment
Chronic inflammation is recognized as a key contributor to the development of various diseases, including cancer. nih.gov Benzothiazole derivatives have been investigated for their potential to mitigate inflammatory responses.
A notable example is the dual-action compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7), which not only exhibits anticancer effects but also decreases the activity of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibition of the COX-1 and COX-2 enzymes is another identified mechanism through which benzo[d]thiazol-2-amine derivatives exert their anti-inflammatory and analgesic effects. preprints.org
The anti-inflammatory potential of this chemical family has been confirmed in animal models. Studies using the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, have shown that various 2-amino benzothiazole derivatives possess significant anti-inflammatory activity. sphinxsai.com Notably, a compound with a chloro substitution at the 5-position of the benzothiazole ring showed promising results in these assays. sphinxsai.com
Antitubercular Activity Research against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents. nih.gov Derivatives of the benzothiazole scaffold have emerged as a promising area of research in this field.
Studies have focused on creating hybrid molecules, such as pyrimidine-tethered benzothiazole derivatives, and testing them against various Mtb strains. nih.gov One such study revealed that replacing a carbonyl group with a chloro group in a series of compounds increased the antitubercular effect, resulting in a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL. nih.gov These compounds have demonstrated efficacy against not only drug-sensitive Mtb but also multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
Further research into benzothiazolylpyrimidine-5-carboxamide analogues identified compounds with better activity than the first-line drug Isoniazid, with MIC values as low as 0.08 µM against the Mtb H37Rv strain. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall. nih.gov
Table 2: Antitubercular Activity of Benzothiazole Derivatives against M. tuberculosis H37Rv
| Derivative Type | Compound ID | MIC (µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzothiazolylpyrimidine-5-carboxamide | 7a | 0.08 | 7.7 ± 0.8 | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide | 7g | 0.08 | 10.3 ± 2.6 | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide | 7e | 0.09 | 9.2 ± 1.5 | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide | 7f | 0.09 | 11.1 ± 1.8 | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide | 7d | 0.25 | Not Tested | nih.gov |
Antidiabetic Activity Mechanisms including Enzyme Inhibition
Research into treatments for non-insulin-dependent diabetes mellitus has explored benzothiazole derivatives for their potential to regulate glucose metabolism.
One key mechanism involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme is involved in the conversion of cortisone (B1669442) to active cortisol, and its inhibition in adipose tissue is a therapeutic target for diabetes. researchgate.net N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to significantly lower plasma glucose levels in rat models by inhibiting 11β-HSD1. researchgate.netnih.gov For example, a derivative with a para-electron-withdrawing group on the phenyl sulfonamide moiety showed 52.35% inhibition of 11β-HSD1 at a 10 µM concentration. researchgate.net
Other important targets for managing diabetes are the carbohydrate-digesting enzymes α-amylase and α-glucosidase. nih.govmdpi.com Inhibiting these enzymes slows the absorption of glucose from the gut. While much of the research has focused on other heterocyclic structures, the inhibition of these enzymes represents a well-established mechanism for antidiabetic activity that could be relevant to novel benzothiazole derivatives. nih.govmdpi.comresearchgate.net
Anticonvulsant Activity Profiling
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. nih.gov The benzothiazole nucleus is a feature of the clinically used drug Riluzole, which has anticonvulsant properties, indicating the potential of this chemical class. nih.govresearchgate.net
The anticonvulsant activity of new derivatives is often evaluated using standard animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govnih.gov One study on 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives identified two potent compounds. nih.gov The 3-fluorobenzyl derivative (5i) and the 4-fluorobenzyl derivative (5j) showed ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively, and also demonstrated low neurotoxicity. nih.gov
Another series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides also exhibited anticonvulsant activity in the MES model. nih.gov Structure-activity relationship studies from this work suggested that substitution at the 3-position of the benzene sulfonamide ring and the presence of a p-chloro group were favorable for activity. nih.gov
Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity | Reference |
|---|---|---|---|---|
| 5i | MES | 50.8 | Low | nih.gov |
| 5i | scPTZ | 76.0 | Low | nih.gov |
| 5j | MES | 54.8 | Low | nih.gov |
Anthelmintic Activity Evaluation
Derivatives of benzothiazole are well-recognized for their potential as anthelmintic agents, which act against parasitic worms. nih.gov The core structure is electronically similar to benzimidazoles, a class of established anthelmintic drugs. nih.gov
Research into novel Schiff's bases derived from 6-chloro-2-aminobenzothiazole has demonstrated notable anthelmintic effects. ijnrd.org In one study, a series of derivatives were synthesized and evaluated in vitro against earthworms, using Albendazole as a standard reference drug. The compounds induced paralysis and eventual death of the worms, with some derivatives showing activity comparable to the standard. ijnrd.orgamazonaws.com For instance, compounds 3a and 3g showed significant effects at a concentration of 0.5%, causing death in 28 and 26 minutes, respectively, compared to 23 minutes for Albendazole. amazonaws.com
| Compound | Paralysis Time (minutes) | Death Time (minutes) | ||
|---|---|---|---|---|
| 0.2% Conc. | 0.5% Conc. | 0.2% Conc. | 0.5% Conc. | |
| 3a | 16 | 12 | 35 | 28 |
| 3b | 30 | 21 | 48 | 38 |
| 3c | 17 | 13 | 36 | 26 |
| 3d | 28 | 23 | 54 | 44 |
| 3g | 15 | 13 | 33 | 26 |
| Albendazole (Standard) | 13 | 10 | 31 | 23 |
Data sourced from a study on novel Benzothiazole derivatives. amazonaws.com
Further studies on 2-amino-6-substituted benzothiazoles revealed that a compound with a nitro group at the 6-position exhibited the most potent anthelmintic activity among the synthesized series when compared against the standard drug mebendazole. researchgate.net Additionally, a different class of derivatives, benzothiazol-2-yl-dithiocarbamates, and their copper complexes were tested for schistosomicidal activity against Schistosoma mansoni. The copper complexes demonstrated high efficacy, causing 100% worm mortality at a concentration of 10 μg/mL, which was comparable to the activity of the standard drug praziquantel. nih.gov
Antioxidant Activity and Related Bio-evaluations
Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). researchgate.net The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals.
In a representative study, twelve 2-aryl benzothiazole derivatives were synthesized and assessed for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.net The results indicated that the compounds possessed significant radical scavenging potential, with activity in the ABTS assay being generally higher than in the DPPH assay. The activity of several derivatives was found to be comparable to that of ascorbic acid, a well-known antioxidant standard, at a concentration of 100 µg/mL. researchgate.net
| Compound | DPPH % Inhibition (at 100µg/ml) | ABTS % Inhibition (at 100µg/ml) |
|---|---|---|
| BTA-1 | 82.34 | 89.43 |
| BTA-2 | 78.56 | 85.67 |
| BTA-4 | 85.12 | 92.11 |
| BTA-8 | 83.45 | 90.23 |
| BTA-11 | 80.11 | 88.54 |
| Ascorbic Acid (Standard) | 90.34 | 98.12 |
Data represents the percentage of radical scavenging activity for selected 2-aryl benzothiazole derivatives. researchgate.net
Other research has explored the synthesis of hybrid molecules incorporating benzothiazole and other scaffolds, such as antipyrine, to create new compounds with potentially synergistic antioxidant activities. mdpi.com Furthermore, certain 2-(benzothiazol-2-ylthio)-N-alkylacetamide derivatives have been shown to function as effective oxidation inhibitors in industrial applications like lubricant base stocks. researchgate.net
Other Reported Biological Activities (e.g., Antiviral, Antileishmanial, Analgesic, Anti-ulcer)
The versatile benzothiazole scaffold has been a foundation for developing agents with a broad spectrum of biological effects, including antiviral, antileishmanial, analgesic, and anti-ulcer properties. researchgate.net
Antiviral Activity Derivatives of benzothiazole have shown potent activity against a range of DNA and RNA viruses. nih.govmdpi.com Notably, a hybrid derivative featuring a 6-chlorobenzothiazole moiety demonstrated a promising anti-HIV effect, with a half-maximal effective concentration (EC₅₀) below 7 μg/ml. nih.gov Other research has identified benzothiazole derivatives that can inhibit the HCV RNA-dependent RNA polymerase, a key enzyme for the hepatitis C virus. nih.gov The structural framework has also been used to develop agents against other viruses, including Herpes Simplex Virus (HSV-1) and influenza A. nih.gov
Antileishmanial Activity Leishmaniasis is a parasitic disease for which new treatments are needed. Benzothiazole derivatives have emerged as a promising class of antileishmanial agents. researchgate.netiaea.org A study focused on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives found that compounds with a 6-nitro or 6-amino substitution on the benzothiazole ring exhibited selective toxicity against the amastigote stage of the Leishmania parasite. nih.gov In another extensive study, a series of 22 benzothiazole derivatives were synthesized and evaluated. Several compounds showed significant in vitro antileishmanial activity when compared against the standard drug, Pentamidine. researchgate.netiaea.org
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| 2 | p-hydroxy analog | 18.32 ± 0.18 |
| 3 | m-hydroxy analog | 21.87 ± 0.43 |
| 5 | 2',4'-dichloro analog | 19.72 ± 0.32 |
| Pentamidine (Standard) | - | 5.09 ± 0.04 |
Data sourced from a study on the antileishmanial activities of benzothiazole derivatives. researchgate.netiaea.org
Analgesic Activity The potential for benzothiazole derivatives to act as pain-relieving agents has been explored in several studies. rjeid.combiomedpharmajournal.org Benzothiazole-benzamide derivatives were tested for analgesic properties using the tail immersion method in mice. biomedpharmajournal.org All tested compounds showed promising activity, with two compounds in particular demonstrating highly significant analgesic effects when compared to the standard drug, diclofenac. biomedpharmajournal.org In a separate study using a hot plate method, a derivative labeled G11, which contains an ethyl group, exhibited the highest analgesic response among the tested compounds. preprints.org
| Compound | Mean Reaction Time (sec) after 4h | Significance (p-value) |
|---|---|---|
| 1 | 6.9 ± 0.11 | < 0.01 |
| 2 | 7.1 ± 0.13 | < 0.01 |
| 3 | 8.2 ± 0.16 | < 0.001 |
| 4 | 8.5 ± 0.14 | < 0.001 |
| Diclofenac (Standard) | 9.8 ± 0.18 | - |
| Control | 4.2 ± 0.09 | - |
Data sourced from a study on the analgesic activities of benzothiazole-benzamides. biomedpharmajournal.org
Anti-ulcer Activity In addition to the aforementioned activities, the benzothiazole class of compounds has also been reported to possess anti-ulcer properties, highlighting the broad therapeutic potential of this heterocyclic system. researchgate.net
Structure Activity Relationship Sar Investigations of 6 Chloro 4 Ethyl 1,3 Benzothiazol 2 Amine and Substituted Benzothiazoles
Influence of Halogenation (e.g., Chlorine at Position 6) on Biological Activity
The introduction of halogen atoms, particularly chlorine, at various positions of the benzothiazole (B30560) ring significantly modulates the biological activity of the resulting compounds. The effect of this substitution is highly dependent on the position of the halogen and the specific biological activity being assessed.
Substitution at the C6 position is a common strategy in the design of benzothiazole-based therapeutic agents. benthamscience.com The presence of a chlorine atom at this position has been shown to enhance certain biological activities. For instance, the introduction of chlorine atoms into some benzothiazole derivatives increased their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov In the context of antibacterial agents, the replacement of a 6-trifluoromethoxy (6-OCF3) group with a 6-chloro (6-Cl) substituent resulted in a 2.5- to 5-fold improvement in activity against several bacterial strains, including S. aureus and resistant E. coli. nih.gov
Conversely, for other activities, a 6-chloro substitution may not be beneficial or can be outperformed by other groups. In one study, 6-halogen-substituted benzothiazoles exhibited only marginal antiproliferative activity against tumor cell lines when compared to amidino benzazoles. mdpi.com Similarly, the introduction of chlorine was found to be not beneficial for the fungicidal activity of one series of compounds. nih.gov Research has also indicated that for antiproliferative activity, electron-withdrawing groups like nitro (NO2) or cyano (CN) at the C6 position can lead to increased potency. nih.gov
A notable example is the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), which significantly inhibited the proliferation of several human cancer cell lines, including A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer). nih.gov This highlights how the 6-chloro substitution, in combination with appropriate modifications at the 2-amino position, can yield potent anticancer agents. nih.gov Quantitative structure-activity relationship (QSAR) models have further elucidated that the biological effects of substituents at position 6 are dependent on complex factors including the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov
| Substituent at C6 | Biological Activity | Observed Effect | Reference(s) |
| Chlorine | Antiviral (TMV) | Increased activity | nih.gov |
| Chlorine | Antibacterial | Increased activity (vs. 6-OCF3) | nih.gov |
| Chlorine | Anticancer | Significant inhibition (as compound B7) | nih.gov |
| Halogens | Antiproliferative | Marginal activity | mdpi.com |
| Chlorine | Fungicidal | Not beneficial | nih.gov |
| Nitro / Cyano | Antiproliferative | Increased activity | nih.gov |
Role of Substituents at the 2-Amino Position
The 2-amino group of the benzothiazole scaffold is a critical site for chemical modification and plays a pivotal role in defining the pharmacological profile of these compounds. nih.gov This position is highly reactive and allows for the introduction of a wide variety of substituents, leading to the construction of diverse and pharmacologically active heterocycles. nih.gov
The nature of the substituent attached to the 2-amino nitrogen can drastically alter the compound's biological efficacy. For example, in a series of 6-chloro-2-(substituted-benzylamino)benzothiazoles, the anti-proliferative activity against cancer cell lines was highly dependent on the substitution pattern of the benzyl (B1604629) group. nih.gov The compound with a 4-nitrobenzyl group (B7) was a potent inhibitor of cancer cell proliferation, while the analog with a 3,5-dimethoxybenzyl group (B6) was also synthesized and studied. nih.gov This demonstrates that both electron-withdrawing and electron-donating groups at this position can be tailored to achieve desired biological outcomes.
Furthermore, the isosteric relationship between the amino (-NH2) and mercapto (-SH) groups is significant. core.ac.uk Studies have shown that replacing the 2-amino group with a 2-mercapto group can shift the primary biological activity; for instance, 2-mercapto derivatives were found to be generally more active against bacteria, whereas 2-amino derivatives were more potent against fungi. core.ac.uk The functionalization of the 2-amino group is a common strategy for creating fused heterocyclic systems or for linking the benzothiazole core to other pharmacophores, such as piperazine, to develop new therapeutic agents. nih.govacs.org
| Substituent at 2-Amino Position | Biological Activity | Finding | Reference(s) |
| -H (unsubstituted) | Antifungal | Generally more potent than 2-mercapto analogs | core.ac.uk |
| -benzyl (substituted) | Anticancer | Activity is highly dependent on benzyl ring substituents (e.g., nitro vs. methoxy) | nih.gov |
| Isosteric replacement (-SH) | Antibacterial | Generally more potent than 2-amino analogs | core.ac.uk |
| Piperazine hybrids | Anticancer | A strategy to develop new pharmacologically active compounds | nih.govacs.org |
Impact of Alkyl Substitution (e.g., Ethyl at Position 4) on Pharmacological Profiles
Substitution at the C4 position of the benzothiazole ring can also significantly influence the pharmacological properties of the molecule. While specific data on a 4-ethyl group is limited in the reviewed literature, the effects of other substituents at this position provide valuable SAR insights. The introduction of an alkyl group like ethyl would primarily affect the molecule's lipophilicity, steric profile, and electron density distribution.
Studies have shown that introducing a chloro group (-Cl) at the C4 position can increase antifungal activity. pharmacyjournal.in Similarly, another study on anti-inflammatory agents found that incorporating electron-withdrawing groups such as Cl, methoxy (B1213986) (OCH3), or nitro (NO2) at position 4 or 5 led to a significant increase in anti-inflammatory activity. rsc.org An ethyl group, being electron-donating, would have an opposing electronic effect to these examples. This suggests that for certain activities like antifungal and anti-inflammatory, electron-withdrawing properties at the C4 position may be favorable. The impact of a 4-ethyl group would therefore be highly dependent on the specific biological target and whether increased lipophilicity or electron density in that region is beneficial for binding and efficacy.
| Substituent at C4 | Biological Activity | Observed Effect | Reference(s) |
| Chloro (-Cl) | Antifungal | Increased activity | pharmacyjournal.in |
| Chloro (-Cl) | Anti-inflammatory | Increased activity | rsc.org |
| Methoxy (-OCH3) | Anti-inflammatory | Increased activity | rsc.org |
| Nitro (-NO2) | Anti-inflammatory | Increased activity | rsc.org |
Effects of Fused Heterocyclic Rings on Bioactivity
The construction of polycyclic compounds by fusing other heterocyclic rings onto the benzothiazole framework is a well-established strategy for developing novel therapeutic agents with enhanced or new biological activities. tandfonline.com This approach can lead to rigid molecular structures with specific three-dimensional arrangements that can improve interaction with biological targets.
For example, it has been reported that condensed pyrimido-benzothiazoles and benzothiazolo-quinazolines can exert antiviral activity. scholarsresearchlibrary.com In another study, the cyclization of certain benzothiazole derivatives to form a fused 1,3,4-oxadiazole (B1194373) ring resulted in a clear increase in anti-inflammatory activity compared to the parent compounds. chalcogen.ro The synthesis of indoloquinones containing a fused benzothiazole ring has also been explored for developing agents with antileishmanial activity. ijper.org These examples demonstrate that the fusion of five- or six-membered heterocyclic rings can significantly augment the pharmacological profile of the core benzothiazole structure.
| Fused Ring System | Biological Activity | Reference(s) |
| Pyrimido-benzothiazole | Antiviral | scholarsresearchlibrary.com |
| Benzothiazolo-quinazoline | Antiviral | scholarsresearchlibrary.com |
| 1,3,4-Oxadiazole | Anti-inflammatory | chalcogen.ro |
| Indoloquinone | Antileishmanial | ijper.org |
Correlation between Substituent Electronic Properties and Biological Efficacy
The biological efficacy of substituted benzothiazoles is often strongly correlated with the electronic properties (i.e., electron-donating or electron-withdrawing nature) of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to decipher these correlations and guide the design of more potent molecules. nih.govnih.gov
Research on H3-receptor antagonists indicated that improving the potency of benzothiazole derivatives required substitution with less bulky, less lipophilic structures that allow for better electronic interactions with the binding site. nih.gov A QSAR study on the antiproliferative activity of 6-substituted benzazoles revealed that the efficacy was dependent not just on simple electronic effects but on a combination of factors including the topological distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov This suggests a complex interplay between steric and electronic properties.
| Substituent Property | Position | Biological Target/Activity | Correlation / Finding | Reference(s) |
| Electron-withdrawing (e.g., NO2, CN) | C6 | Antiproliferative | Increased activity | nih.gov |
| Electron-donating / Electron-withdrawing | C6 | Fungicidal | Activity appears independent of electron density | nih.gov |
| Less bulky, less lipophilic, better electronic interaction | C6 | H3-receptor affinity | Potency is improved | nih.gov |
| Topological/spatial distribution of mass, polarizability | C6 | Antiproliferative | Activity is dependent on these complex properties | nih.gov |
| Electron-donating (-CH3) / Electron-withdrawing (-NO2) | Various | Optoelectronic properties | Fundamentally alters charge transport and electronic character | mdpi.com |
Future Perspectives and Research Directions for 6 Chloro 4 Ethyl 1,3 Benzothiazol 2 Amine
Development of Novel Therapeutic Agents based on the Benzothiazole (B30560) Scaffold
The benzothiazole nucleus is a cornerstone for the development of new therapeutic agents due to its proven track record in a wide array of medicinal applications. tandfonline.com The versatility of the benzothiazole scaffold allows for chemical modifications that can lead to compounds with enhanced efficacy and specificity. Researchers are encouraged by the myriad of medicinal properties associated with benzothiazole-related drugs, which has spurred the synthesis of a large number of novel therapeutic agents. tandfonline.com
The benzothiazole core has been successfully incorporated into molecules targeting a vast range of diseases. Derivatives have shown significant potential as:
Anticancer agents : Acting as inhibitors of various biological targets like tubulin polymerase, DNA topoisomerase, and protein kinases. researchgate.net
Antimicrobial agents : Showing activity against both resistant and non-resistant fungal microorganisms and various bacteria. researchgate.neteurekaselect.comderpharmachemica.com
Anti-inflammatory agents : Demonstrating notable dual anti-inflammatory and anticancer activities. nih.govresearchgate.net
Other therapeutic areas : Including antidiabetic, anticonvulsant, antiviral, antioxidant, and antitubercular applications. nih.govtandfonline.com
The future in this area lies in the rational design of new derivatives of 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine, leveraging the established structure-activity relationships of the benzothiazole scaffold to create next-generation drugs with improved therapeutic profiles.
Advanced Mechanistic Studies of Biological Action for Targeted Therapies
While the broad-spectrum activity of benzothiazoles is well-documented, a deeper understanding of their molecular mechanisms of action is crucial for developing targeted therapies. nih.gov Future research will focus on elucidating the precise interactions between benzothiazole derivatives, such as this compound, and their biological targets.
Recent studies have begun to uncover these mechanisms. For instance, certain benzothiazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. nih.govresearchgate.net This simultaneous inhibition presents a novel strategy for tackling both the survival mechanisms of tumor cells and the inflammatory conditions that promote cancer. nih.govresearchgate.net Other derivatives act as potent inhibitors of the STAT3 signaling pathway, a key mediator in oncogenic signaling. nih.gov
Advanced mechanistic studies will employ a combination of biochemical assays, structural biology, and systems biology approaches to:
Identify and validate specific molecular targets.
Characterize the binding modes and kinetics of drug-target interactions.
Understand the downstream effects on cellular signaling pathways.
This knowledge will be instrumental in designing highly selective drugs that maximize therapeutic effects while minimizing off-target side effects, a key goal for the development of personalized medicine. jddhs.com
Optimization of Synthetic Pathways for Scalability and Efficiency
The translation of a promising compound from the laboratory to clinical use requires the development of efficient, scalable, and environmentally friendly synthetic methods. nih.gov While various synthetic routes to benzothiazoles exist, future research will concentrate on optimizing these pathways for industrial-scale production. derpharmachemica.comresearchgate.net
Modern synthetic approaches are moving towards "one-pot" and multicomponent reactions that improve atom economy and reduce waste. nih.gov The use of green chemistry principles, such as employing less toxic catalysts and solvents, is also a key focus. nih.gov For example, Ni(II) salts have been shown to be effective and less toxic catalysts for certain benzothiazole syntheses, offering an advantage over more expensive and toxic alternatives. nih.gov
Key areas for future research in synthesis optimization include:
Developing novel catalytic systems for more efficient bond formation.
Exploring microwave-assisted and flow chemistry techniques to shorten reaction times and improve yields.
Designing synthetic routes that allow for easy diversification of the benzothiazole scaffold to generate libraries of compounds for biological screening.
These advancements will be critical for making this compound and its derivatives more accessible and affordable for further development and eventual therapeutic use.
Exploration of Additional Pharmacological Targets and Disease Areas
The structural features of the benzothiazole scaffold, including its electron-rich nitrogen and sulfur atoms, make it a versatile pharmacophore capable of interacting with a wide range of biological targets. tandfonline.comnih.gov While significant research has focused on areas like cancer and infectious diseases, there is vast potential for benzothiazole derivatives in other therapeutic areas. nih.govnih.gov
A review of recent patents and literature reveals a growing interest in benzothiazoles for treating:
Neurodegenerative diseases : Such as Alzheimer's disease, where benzothiazoles have been investigated as imaging agents for amyloid plaques. benthamscience.comderpharmachemica.com
Metabolic diseases : Including diabetes, with some derivatives showing potential as antidiabetic agents. nih.govtandfonline.com
Fibrosis and thrombosis : Highlighting the expanding scope of this chemical class. nih.gov
Future research will involve systematically screening this compound and related compounds against a broader array of biological targets and disease models. This exploration could uncover novel therapeutic applications and further solidify the importance of the benzothiazole scaffold in drug discovery. benthamscience.com
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational and experimental methods has revolutionized modern drug design, enabling a more rational and efficient discovery process. jddhs.com This integrated approach is particularly valuable for exploring the vast chemical space of benzothiazole derivatives. nih.gov
Computational techniques are instrumental in the early stages of drug discovery:
Molecular Docking and Dynamics : These methods predict how compounds like this compound bind to specific protein targets, helping to prioritize candidates for synthesis and testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models help to understand the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent molecules. jddhs.com
In Silico ADMET Prediction : Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, identifying potential liabilities early in the development process. jddhs.com
These computational predictions are then validated and refined through experimental testing. jddhs.com For example, molecular docking studies can identify potential antibacterial targets, which are then confirmed through in vitro enzyme inhibition assays. mdpi.comresearchgate.net This iterative cycle of computational design and experimental validation accelerates the identification of lead compounds and their optimization into clinical candidates. jddhs.com The continued integration of these approaches will be essential for unlocking the full therapeutic potential of the benzothiazole scaffold.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine?
The synthesis typically involves cyclocondensation of substituted anilines with thiocyanate derivatives under acidic conditions. For example, a mixture of 6-substituted benzothiazol-2-amine, hydrazine hydrochloride, and ethylene glycol is refluxed to form intermediates, followed by coupling with phenacyl bromides in ethanol under reflux (7–9 hours) to yield the target compound . Sodium acetate is often used as a base to neutralize HBr byproducts, and recrystallization from ethanol or methanol ensures purity. Variations in substituents (e.g., nitro or chloro groups on aryl rings) can alter reaction kinetics and yields .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- IR spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretch), ~1340 cm⁻¹ (C-N stretch), and ~690 cm⁻¹ (C-Cl stretch) confirm functional groups .
- ¹H NMR : Aromatic protons (δ 6.4–8.2 ppm) and NH signals (δ ~4.2 ppm) validate the benzothiazole core and amine substituents .
- Mass spectrometry (FABMS) : Molecular ion peaks (e.g., m/z 466 for BT16) corroborate the molecular formula .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 56.59%, H: 3.25% for BT16) to confirm purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst selection : Sodium acetate (1.3 g per 0.01 mole substrate) enhances reaction efficiency by scavenging HBr .
- Solvent effects : Ethanol or methanol as solvents improve solubility of intermediates, while water induces precipitation for easier isolation .
- Temperature control : Reflux (~80°C) ensures complete cyclization, while cooling to room temperature prevents side reactions .
- Substituent tuning : Electron-withdrawing groups (e.g., nitro) on phenacyl bromides increase electrophilicity, accelerating coupling . Computational tools like quantum chemical reaction path searches can predict optimal substituent combinations .
Q. What computational methods aid in designing derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with favorable charge distributions for target binding .
- Molecular docking : Screen derivatives against enzyme active sites (e.g., antimicrobial targets) to identify structural motifs that improve binding affinity .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction simulations with machine learning to automate parameter optimization (e.g., solvent ratios, temperature) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent protocols (e.g., MIC values for antimicrobial testing) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. nitro groups) on bioactivity. For example, BT17 (with a 3-chlorophenyl group) shows altered antimicrobial potency compared to BT16 due to increased lipophilicity .
- Meta-analysis : Cross-reference spectral and elemental data to identify impurities or synthesis artifacts that may skew results .
Q. What methodologies enable the integration of experimental and computational data for reactor design?
- Reaction path mapping : Use quantum chemistry to identify transition states and intermediates, guiding reactor parameters (e.g., residence time, pressure) .
- Process simulation : Tools like COMSOL model heat/mass transfer dynamics to scale up synthesis while maintaining yield .
- Data feedback loops : Export experimental results (e.g., yields, spectral data) to refine computational models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
